Product packaging for 6-Hydroxy-4-oxononanoic acid(Cat. No.:CAS No. 128317-03-3)

6-Hydroxy-4-oxononanoic acid

Cat. No.: B14281160
CAS No.: 128317-03-3
M. Wt: 188.22 g/mol
InChI Key: MICRRSRTOYVLMG-UHFFFAOYSA-N
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Description

6-Hydroxy-4-oxononanoic acid is an oxo fatty acid that serves as a notable intermediate in several biochemical and chemical research areas. Its structure features both hydroxy and oxo functional groups, which contribute to its reactivity and value in studying oxidation pathways . A primary application in modern research involves investigating lipid oxidation in food systems. This compound is identified as a glycerol-bound oxidized fatty acid (GOFA) formed during the thermal processing of oils and lipid-rich foods like peanuts . Studies focusing on food quality and safety utilize 6-Hydroxy-4-oxonanoic acid to understand the formation of process markers and its potential role in modifying food proteins, which can influence allergenic properties . Furthermore, this compound is of significant interest in flavor and fragrance research. It is a recognized precursor in the biogenesis of gamma-nonalactone, a lactone with sweet, coconut-like aromas that is important in the flavor profile of fermented beverages such as wine . Researchers employ it to elucidate the metabolic pathways in microorganisms during fermentation, where the ketone group can undergo reduction to form 4-hydroxynonanoic acid, which subsequently cyclizes to form the lactone under acidic conditions . For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O4 B14281160 6-Hydroxy-4-oxononanoic acid CAS No. 128317-03-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

128317-03-3

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

6-hydroxy-4-oxononanoic acid

InChI

InChI=1S/C9H16O4/c1-2-3-7(10)6-8(11)4-5-9(12)13/h7,10H,2-6H2,1H3,(H,12,13)

InChI Key

MICRRSRTOYVLMG-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(=O)CCC(=O)O)O

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for Research Purposes

Laboratory Synthesis Approaches for 6-Hydroxy-4-oxononanoic Acid and its Analogues

The creation of this compound and its analogues in a laboratory setting can be achieved through several synthetic pathways. These methods are designed to be efficient and allow for the specific placement of functional groups on the nonanoic acid backbone.

One common strategy for synthesizing oxononanoic acids is the oxidation of suitable precursor molecules. For instance, 4-oxononanoic acid can be produced by oxidizing 4-hydroxynonanoic acid. This conversion of a hydroxyl group to a ketone is a standard transformation in organic chemistry.

Similarly, the synthesis of a range of nonanoic acids with hydroxyl groups at different positions (terminal, ω-1, ω-2, ω-3) has been described as standards for studying the enzymatic and microbiological oxidation of nonanoic acid. researchgate.net While not directly producing this compound, this highlights the general approach of using hydroxylated precursors. The oxidation of nonanoic acid itself can also be a route to introduce a ketone functional group. smolecule.com For example, photosensitized oxidation of nonanoic acid can lead to various oxidized products, including hydroxy-oxo-nonanoic acid. acs.org

Table 1: Oxidizing Agents for the Synthesis of Oxo-Acids

Oxidizing Agent Precursor Example Product Example Reference
Potassium Permanganate (B83412) 4-Hydroxynonanoic Acid 4-Oxononanoic Acid
Chromium Trioxide 4-Hydroxynonanoic Acid 4-Oxononanoic Acid

More complex analogues, such as those with additional methyl groups, often require multi-step synthetic sequences. smolecule.com A key step in these routes can be an Evans asymmetric alkylation, which allows for the controlled introduction of substituents with specific stereochemistry. nih.gov For example, the synthesis of (2S,4S,6S)-2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid, a complex analogue, was achieved starting from a glutamate (B1630785) derivative and involved key steps like Evans asymmetric alkylation and a Sharpless asymmetric epoxidation. nih.gov Another example involves the alkylation of Schiff base complexes to create specific stereoisomers. renyi.hu These multi-step approaches provide the flexibility to build complex molecular architectures with a high degree of control. smolecule.commdpi.com

Ozonolysis, the cleavage of a double bond by ozone, is a powerful method for producing various carbonyl compounds, including oxononanoic acid derivatives. google.com The ozonolysis of oleic acid, for example, can yield 9-oxononanoic acid. researchgate.netperoxibiokey.eu This process breaks the C18 chain of oleic acid at the double bond, producing two nine-carbon fragments. Depending on the workup conditions (oxidative or reductive), the reaction can be tailored to produce carboxylic acids or aldehydes. google.com The analysis of ozonolysis products often reveals a mixture of compounds, including azelaic acid, nonanoic acid, and 9-oxononanoic acid. researchgate.netperoxibiokey.eu

This method is not limited to oleic acid; other unsaturated fatty acids can also serve as starting materials. mdpi.com For instance, the ozonolysis of linoleic acid can also lead to the formation of 9-oxononanoic acid. researchgate.netacs.orgcaymanchem.com

Chemical Transformations for Research Tool Development

To study the function and behavior of this compound, it is often necessary to modify its structure to create specific research tools. These transformations can include altering existing functional groups or adding new ones to facilitate detection and analysis.

The ketone group in oxononanoic acids can be reduced to a hydroxyl group, a transformation that is useful for creating standards for biological studies and for exploring structure-activity relationships. For example, 4-oxononanoic acid can be reduced to 4-hydroxynonanoic acid using a reducing agent like sodium borohydride (B1222165). This conversion is a common step in the synthesis of hydroxylated fatty acids. researchgate.net The enantioselective reduction of prochiral keto-esters is also a valuable technique for producing specific stereoisomers of hydroxy acids, which are important for pharmaceutical applications.

Esterification, the reaction of a carboxylic acid with an alcohol to form an ester, is a widely used technique to create more volatile derivatives of compounds like this compound. smolecule.com These volatile esters are particularly useful for analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). smolecule.com The formation of methyl or ethyl esters is a common practice. For instance, the synthesis of ethyl 8-chloro-6-oxooctanoate is a key step in certain industrial processes. Esterification can also be a part of a multi-step synthesis to protect the carboxylic acid group while other transformations are carried out on the molecule.

Nucleophilic Substitution Reactions for Diverse Derivative Synthesis

The molecular structure of this compound contains two primary functional groups amenable to nucleophilic substitution: a carboxylic acid and a secondary alcohol. These sites allow for the synthesis of a wide array of derivatives, such as esters, amides, and ethers, which are valuable for structure-activity relationship (SAR) studies and the development of research probes.

The carboxylic acid moiety can be converted into esters through Fischer esterification, reacting the parent compound with an alcohol under acidic conditions. To enhance reactivity, the carboxylic acid can first be converted to a more reactive acyl derivative, such as an acyl chloride. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) yields 6-hydroxy-4-oxononanoyl chloride. This highly electrophilic intermediate readily reacts with a variety of nucleophiles. For example, reaction with alcohols produces esters, while reaction with primary or secondary amines yields the corresponding amides.

The secondary hydroxyl group at the C6 position can undergo substitution to form ethers. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which can then act as a nucleophile in a Williamson-type ether synthesis by reacting with an alkyl halide. This pathway allows for the introduction of diverse alkyl or aryl groups at the C6 position.

The table below summarizes key nucleophilic substitution strategies for derivatizing this compound.

Reaction TypeReagent/NucleophileFunctional Group TargetedResulting Derivative
Esterification R-OH, H⁺ (e.g., H₂SO₄)Carboxylic AcidThis compound ester
Acyl Halide Formation SOCl₂ or (COCl)₂Carboxylic Acid6-Hydroxy-4-oxononanoyl chloride
Amide Formation R-NH₂ (from Acyl Chloride)Acyl ChlorideN-substituted 6-hydroxy-4-oxononanamide
Etherification 1. NaH2. R-X (Alkyl Halide)Secondary Alcohol6-Alkoxy-4-oxononanoic acid

Oxidative Reactions for Derivatization to More Complex Structures

Oxidative reactions of this compound provide a pathway to more complex molecular architectures by modifying its existing functional groups or cleaving the carbon skeleton. The primary sites for oxidation are the secondary alcohol at C6 and the ketone at C4.

Oxidation of the secondary alcohol at the C6 position using standard oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or conditions like the Swern or Dess-Martin oxidation would convert the hydroxyl group into a ketone, yielding 4,6-dioxononanoic acid . This diketone is a versatile intermediate for further chemical modifications.

A more complex transformation can be achieved through Baeyer-Villiger oxidation of the ketone at the C4 position. This reaction involves treating the ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), which inserts an oxygen atom adjacent to the carbonyl carbon to form an ester. Depending on the migratory aptitude of the adjacent alkyl groups, two different ester products could theoretically be formed, leading to significant structural diversification.

Furthermore, analogies can be drawn from the oxidative processing of structurally related compounds. For instance, 9-oxononanoic acid, a product of lipid peroxidation, can be oxidized to the dicarboxylic acid, azelaic acid. europa.euresearchgate.net While this compound does not possess a terminal aldehyde, strong oxidative cleavage of the carbon chain, for example using hot, concentrated potassium permanganate (KMnO₄) or ozonolysis followed by an oxidative workup, could lead to the formation of smaller dicarboxylic acids and other fragmented products.

The following table details potential oxidative derivatization strategies.

Reaction TypeReagentFunctional Group TargetedResulting Product Structure
Alcohol Oxidation PCC or Swern OxidationSecondary Alcohol (C6)4,6-Dioxononanoic acid
Baeyer-Villiger Oxidation m-CPBAKetone (C4)Ester derivatives (e.g., cleavage between C4-C5)
Oxidative Cleavage Hot, conc. KMnO₄Carbon SkeletonDicarboxylic acids and other fragments

Advanced Analytical Methodologies for the Detection and Characterization of 6 Hydroxy 4 Oxononanoic Acid in Complex Matrices

Comprehensive Sample Preparation and Extraction Protocols

Effective sample preparation is paramount to isolate the target analyte from interfering matrix components and to concentrate it to detectable levels. Liquid-liquid extraction (LLE) is a foundational technique for this purpose.

Liquid-liquid extraction using dichloromethane (B109758) is an effective method for isolating 4-oxononanoic acid, a related keto acid, from complex aqueous matrices like grape musts. acs.orgresearchgate.net This protocol is directly applicable to 6-hydroxy-4-oxononanoic acid due to their similar chemical properties. The procedure typically involves acidifying the sample to ensure the carboxylic acid is in its protonated, less polar form, thereby enhancing its solubility in the organic solvent. Dichloromethane is selected for its ability to efficiently extract semi-polar compounds while being immiscible with the aqueous sample. mdpi.com Following extraction, the organic phase is carefully separated, dried, and concentrated before instrumental analysis. This step is crucial for removing sugars, proteins, and other matrix components that could interfere with chromatographic analysis. researchgate.net

State-of-the-Art Chromatographic and Mass Spectrometric Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) is the premier technique for the quantification of oxo acids, offering high resolution and sensitivity.

For achieving exceptionally low detection limits, Gas Chromatography coupled with Negative Chemical Ionization Mass Spectrometry (GC-NCI-MS) is the method of choice. researchgate.net NCI is a soft ionization technique that generates negative ions, often resulting in a strong signal for the molecular ion or a high-mass fragment with minimal fragmentation. This is particularly advantageous for electrophilic compounds, such as the derivatized forms of keto acids. The use of GC-NCI-MS has been successfully applied to quantify the related 4-oxononanoic acid in Merlot and Cabernet Sauvignon musts at concentrations ranging from trace levels up to 60 µg/L. acs.orgresearchgate.net This high sensitivity is essential for studying the biogenesis and metabolic role of such compounds in complex systems. chromatographyonline.com

The gold standard for quantitative accuracy in mass spectrometry is the use of stable isotope-labeled internal standards. lipidmaps.org In studies of 4-oxononanoic acid, deuterated d6-4-oxononanoic acid has been employed as an internal standard. acs.orgresearchgate.net This standard is added to the sample at the beginning of the preparation process. Because it is chemically identical to the analyte, it experiences the same losses during extraction and derivatization and the same ionization response in the mass spectrometer. lipidmaps.org However, it is distinguishable by its higher mass. By comparing the signal intensity of the analyte to that of the known concentration of the internal standard, analysts can correct for matrix effects and procedural losses, ensuring highly accurate and precise quantification. researchgate.net For this compound analysis, a custom-synthesized, isotopically labeled version (e.g., dX-6-hydroxy-4-oxononanoic acid) would be essential for rigorous quantification.

Table 1: Parameters for GC-NCI-MS Analysis of Oxo Acids

ParameterSpecificationRationale/Reference
Analytical TechniqueGas Chromatography-Negative Chemical Ionization Mass Spectrometry (GC-NCI-MS)Provides high sensitivity for trace-level detection. researchgate.net
Extraction MethodDichloromethane Liquid-Liquid ExtractionEffective for isolating keto acids from grape musts. acs.org
Internal StandardIsotopically Labeled Analog (e.g., d6-4-Oxononanoic Acid)Corrects for matrix effects and improves accuracy. researchgate.net
Reported Concentration RangeTraces to 60 µg/L (for 4-oxononanoic acid in must)Demonstrates the method's sensitivity in a real-world matrix. acs.orgresearchgate.net

This compound, like other carboxylic acids and hydroxy acids, is not sufficiently volatile for direct analysis by gas chromatography. theses.cz Therefore, a derivatization step is required to convert the polar functional groups (carboxylic acid and hydroxyl) into more volatile and thermally stable ester and ether groups, respectively. A common approach is methylation to form the methyl ester of the carboxylic acid group. nih.govnih.gov This can be achieved using reagents like diazomethane (B1218177) or acidic methanol. For the hydroxyl group, silylation (e.g., using BSTFA) is a standard procedure to form a trimethylsilyl (B98337) (TMS) ether. theses.cz The resulting derivatized compound is significantly more volatile and exhibits better chromatographic behavior, allowing for sharp peaks and reliable analysis by conventional GC-MS. nih.gov

Application of Isotopic Labeling Approaches in Metabolic Tracing Studies

Isotopic labeling is a powerful tool not only for quantification but also for elucidating metabolic pathways. beilstein-journals.orgd-nb.info By introducing a substrate enriched with a stable isotope (e.g., ¹³C or ²H) into a biological system, researchers can trace the atoms of the substrate as they are incorporated into downstream metabolites.

This approach has been pivotal in confirming that 4-oxononanoic acid is a direct precursor to γ-nonalactone, a key aroma compound in wine. researchgate.netnih.gov In these studies, grape must was spiked with deuterium-labeled (²H₆)-4-oxononanoic acid before fermentation with Saccharomyces cerevisiae. researchgate.net Subsequent GC-MS analysis of the resulting wine revealed the presence of labeled ²H₆-γ-nonalactone. This provided definitive evidence that the yeast biotransforms the keto acid into the lactone. researchgate.netnih.gov This transformation involves the enzymatic reduction of the ketone at the C-4 position to a hydroxyl group, forming 4-hydroxynonanoic acid, which then undergoes intramolecular cyclization to form the stable γ-lactone. nih.gov

A similar isotopic labeling strategy could be designed to investigate the metabolic fate of this compound. By synthesizing a ¹³C- or ²H-labeled version of the molecule and introducing it into a relevant biological system (e.g., fermenting yeast, cell culture), its biotransformation products could be identified and metabolic pathways could be mapped.

Table 2: Isotopic Labeling for Metabolic Tracing

ObjectiveMethodologyExample Finding/ApplicationReference
Pathway ConfirmationIntroduce isotopically labeled precursor (e.g., ²H₆-4-oxononanoic acid) into a biological system (e.g., grape must).Confirmed that 4-oxononanoic acid is a precursor to γ-nonalactone during fermentation. researchgate.netnih.gov
Mechanism ElucidationAnalyze the mass shift in the product to confirm the metabolic transformation.Demonstrated the reduction of the ketone group by yeast enzymes. nih.gov
Future ResearchApply a similar labeled approach to this compound.Could trace its potential conversion to other flavor compounds or metabolic intermediates.

Future Research Directions and Emerging Paradigms in 6 Hydroxy 4 Oxononanoic Acid Research

Elucidation of Complete Biosynthetic and Degradative Pathways for All Physiologically Relevant Isomers

Future research will need to focus on fully mapping the biosynthetic and degradative pathways of 6-hydroxy-4-oxononanoic acid and its related isomers. This compound is part of a larger family of oxidized fatty acids, which are formed through both enzymatic and non-enzymatic processes. The initial steps often involve the oxidation of polyunsaturated fatty acids like linoleic acid by enzymes such as lipoxygenases (LOX) and cyclooxygenases (COX), or through lipid peroxidation. nih.govnih.gov

For instance, the formation of related oxo-acids can occur when hydroperoxides, the initial products of fatty acid oxidation, are further acted upon by hydroperoxide lyase. uliege.be The degradation of linoleic acid can lead to the formation of 9-oxononanoic acid, a related oxo-acid. jst.go.jpresearchgate.netacs.org In some microorganisms, the metabolism of aromatic compounds like n-propylbenzene can produce 2-hydroxy-6-oxononanoic acid through ring fission and subsequent reduction. asm.org A comprehensive understanding will require identifying all the enzymes involved, their substrate specificities, and the metabolic fates of each isomer under various physiological and pathological conditions. This includes clarifying how precursors like C-18 hydroxy acids are cleaved to form compounds such as 4-oxononanoic acid. researchgate.net

Identification of Novel Biological Targets and Signaling Cascade Components for Hydroxy-Oxo Acids

A critical area for future investigation is the identification of specific receptors and downstream signaling molecules for this compound and similar hydroxy-oxo acids. While research on this specific molecule is limited, the broader class of hydroxy and oxo fatty acids is known to interact with various cellular targets.

For example, other oxidized fatty acids, such as certain hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs), act as ligands for G protein-coupled receptors (GPCRs) like the OXE receptor and GPR31. nih.gov Additionally, the hydroxy-carboxylic acid (HCA) receptor family (HCA1, HCA2, HCA3) binds to intermediates of energy metabolism like lactate (B86563) and 3-hydroxy-butyric acid, mediating metabolic effects through G-protein-dependent pathways. frontiersin.orgfrontiersin.org It is plausible that this compound or its metabolites could interact with these or as-yet-unidentified receptors.

Future studies should explore the binding affinity of this compound to known and orphan GPCRs. Furthermore, investigating its potential to activate nuclear receptors like peroxisome proliferator-activated receptors (PPARs), which are known to be modulated by other fatty acid derivatives, is a promising avenue. nih.gov Identifying these targets will be crucial to understanding the signaling cascades, such as the arachidonate (B1239269) cascade, that these molecules may initiate. jst.go.jp

Advanced Understanding of Its Role in Intercellular Communication and Biological Regulation

Emerging research points to the role of lipid metabolites in cell-to-cell signaling. Future work must delve into how this compound participates in these communication networks. Gap junctional intercellular communication (GJIC), the direct exchange of small molecules between adjacent cells, is a key mechanism that can be modulated by various lipid-derived molecules. tandfonline.com For example, certain carotenoid derivatives, which share structural motifs with oxidized lipids, have been shown to induce GJIC. researchgate.net

In bacteria, different hydroxy-alkylquinolines function as quorum-sensing molecules, coordinating group behavior. nih.gov It is conceivable that fatty acid derivatives like this compound could have analogous roles in regulating multicellular processes in eukaryotes, potentially being transferred between cells via mechanisms like exosomes. researchgate.net Research should investigate whether this compound can modulate GJIC or act as a signaling molecule in processes like inflammation, immune response, and tissue repair, similar to how other oxidized lipids function as pro-inflammatory ligands. nih.gov

Development of High-Throughput Bioanalytical Tools for Low-Abundance Metabolites

A significant challenge in studying this compound is its low endogenous concentration, which complicates detection and quantification. nih.gov Advancing research in this area heavily relies on the development of more sensitive and high-throughput bioanalytical methods.

Currently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for analyzing oxidized fatty acids due to its high sensitivity and specificity. nih.govcreative-proteomics.comwuxiapptec.com However, there is a need to optimize these methods further. This includes improving sample preparation through automated liquid extraction and protein precipitation, and potentially using derivatization to enhance the signal of low-abundance analytes. nih.govtandfonline.com Developing targeted and semi-quantitative methods that can analyze a broad spectrum of polar metabolites, including various keto and hydroxy acids, in a single run is a key goal. nih.gov The creation of novel derivatization reagents and the refinement of techniques like gas chromatography-mass spectrometry (GC-MS) will also be essential for comprehensive profiling. creative-proteomics.comtandfonline.com

Table 1: Comparison of Bioanalytical Platforms for Metabolite Analysis

Platform Principle Throughput Sensitivity Common Analytes
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation. wuxiapptec.com High Very High Small molecules, peptides, lipids. wuxiapptec.com
GC-MS Chromatographic separation of volatile compounds followed by mass detection. creative-proteomics.com Medium-High High Volatile and semi-volatile compounds, often requiring derivatization. creative-proteomics.com
Enzymatic Assays Use of specific enzymes to react with the target analyte, producing a measurable signal. creative-proteomics.com High Moderate-High Specific metabolites (e.g., glucose, lactate). researchgate.net

| Multiplex Immunoassays (e.g., Luminex, MSD) | Use of antibodies and color-coded beads or electrochemiluminescence to detect multiple analytes simultaneously. wuxiapptec.com | High | High | Proteins, biomarkers, cytokines. wuxiapptec.com |

Integration with Systems Biology and Multi-Omics Approaches for Comprehensive Metabolic Understanding

To fully grasp the biological significance of this compound, it must be studied within the larger context of cellular metabolism. Systems biology, which integrates multiple datasets ("omics"), provides a holistic approach to understanding the complex interactions of metabolic networks. nih.govresearchgate.net Lipid metabolism is particularly complex due to the vast number of lipid species and the promiscuity of the enzymes involved. frontiersin.org

Future research should integrate lipidomics data, which profiles all lipids in a system, with genomics, transcriptomics, and proteomics. nih.gov This multi-omics approach can link the presence of this compound to the expression of specific genes and proteins, helping to identify its biosynthetic enzymes and regulatory pathways. mpg.demdpi.com Computational modeling, such as flux balance analysis, can then be used to simulate how this metabolite fits into the broader metabolic landscape and predict its functional impact on cellular processes in health and disease. researchgate.netfrontiersin.org Such integrative strategies will be indispensable for moving from simple identification to a comprehensive understanding of the compound's role in biology. biorxiv.orgbiorxiv.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.